molecular formula C13H24N2O4S B4067069 1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-(methylsulfonyl)-1,4-diazepane

1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-(methylsulfonyl)-1,4-diazepane

Cat. No. B4067069
M. Wt: 304.41 g/mol
InChI Key: RBXDFFIZFYHIOL-UHFFFAOYSA-N
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Description

1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-(methylsulfonyl)-1,4-diazepane, also known as MMD or Ro 15-4513, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMD belongs to the class of diazepanes, which are known to have a variety of biological activities. In

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity : A study outlines the preparation of stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, showing high σ1 receptor affinity and cell growth inhibition in human tumor cell lines, especially against the small cell lung cancer cell line A-427. This indicates potential for specific targeting in cancer therapy (Geiger et al., 2007).
  • Ugi Multicomponent Reaction for Synthesizing 1-Sulfonyl 1,4-Diazepan-5-Ones : A concise approach involving a Ugi reaction followed by intramolecular SN2 reaction to synthesize diazepane or diazocane systems. This method emphasizes the synthetic versatility and efficiency in constructing complex molecular frameworks (Banfi et al., 2007).
  • Chiral-Pool Synthesis of 1,4-Diazepanes as σ1 Receptor Ligands : Leveraging enantiomerically pure amino acids, this research elaborates on synthesizing 1,4-diazepanes with diverse substituents, highlighting the strategic use of intramolecular EDC coupling for ring formation. This work contributes to the understanding of σ1 receptor affinity and selectivity, offering a pathway to potential therapeutic agents (Fanter et al., 2017).

Mechanistic Studies and Novel Reactions

  • Metal-Free Route to Carboxylated 1,4-Disubstituted 1,2,3-Triazoles : Demonstrates a metal-free synthesis route for carboxylated triazoles from methoxycarbonyl-substituted vinyl sulfone, expanding the toolbox for constructing nitrogen-containing heterocycles without the need for metal catalysts (Das et al., 2019).

properties

IUPAC Name

[1-(methoxymethyl)cyclobutyl]-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-19-11-13(5-3-6-13)12(16)14-7-4-8-15(10-9-14)20(2,17)18/h3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXDFFIZFYHIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C(=O)N2CCCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(Methoxymethyl)cyclobutyl]carbonyl}-4-(methylsulfonyl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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